Isonipecotic acid

Overview

Preparation Methods

Synthetic Routes and Reaction Conditions: Isonipecotic acid can be synthesized through the hydrogenation of isonicotinic acid . The reaction typically involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of isonicotinic acid in the presence of a palladium catalyst. The reaction is carried out in a high-pressure reactor with hydrogen gas .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various derivatives.

Reduction: The compound can be reduced to form piperidine derivatives.

Substitution: this compound can participate in substitution reactions, particularly at the carboxylic acid moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as thionyl chloride can be used to convert the carboxylic acid group into an acyl chloride, which can then undergo further substitution reactions.

Major Products:

Oxidation: Derivatives such as piperidine-4-carboxamide.

Reduction: Piperidine derivatives.

Substitution: Various acyl derivatives depending on the substituent introduced.

Scientific Research Applications

Neuropharmacological Applications

Anticonvulsant Properties

Isonipecotic acid has been identified as a promising lead compound in the development of anticonvulsant drugs. Its structural similarity to gamma-aminobutyric acid (GABA) allows it to interact with GABA-A receptors, which are crucial for inhibitory neurotransmission in the brain. Recent studies have shown that derivatives of this compound exhibit anticonvulsant properties comparable to standard medications used for epilepsy .

GABA Reuptake Inhibition

Research indicates that this compound acts as a GABA reuptake inhibitor, enhancing GABAergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where GABAergic dysfunction plays a significant role. Compounds derived from this compound have demonstrated potential as multi-targeting agents against oxidative stress and inflammation associated with neurodegeneration .

Medicinal Chemistry

Synthesis of Novel Compounds

this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. For example, it has been utilized in the preparation of growth hormone secretagogues like MK-677 . Furthermore, researchers are exploring its derivatives for their potential as anti-inflammatory and antioxidant agents. The synthesis of these compounds often involves amidation with various carboxylic acids that possess antioxidant properties .

Antioxidant and Anti-inflammatory Activity

Oxidative Stress Reduction

Studies have shown that certain derivatives of this compound exhibit significant antioxidant activity, functioning as lipid peroxidation inhibitors and reducing oxidative protein glycation . These properties are crucial in the development of treatments for conditions characterized by oxidative stress, such as neurodegenerative diseases.

Inflammation Modulation

Compounds derived from this compound have also been evaluated for their ability to modulate inflammatory responses. In experimental models, these compounds demonstrated a reduction in edema induced by inflammatory agents, highlighting their potential therapeutic applications in managing inflammatory conditions .

Table 1: Summary of Research Findings on this compound Derivatives

Mechanism of Action

Isonipecotic acid acts as a partial agonist at the GABA A receptor . It binds to the receptor and modulates its activity, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in an inhibitory effect on neuronal activity .

Comparison with Similar Compounds

- Piperidine-3-carboxylic acid

- Piperidine-2-carboxylic acid

- Pipecolic acid

Comparison: Isonipecotic acid is unique in its position of the carboxylic acid moiety on the piperidine ring, which is in the iso position. This structural difference influences its interaction with biological targets and its chemical reactivity .

Biological Activity

Isonipecotic acid, a derivative of nipecotic acid, has garnered attention in pharmacological research due to its significant biological activities, particularly in relation to neuropharmacology and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

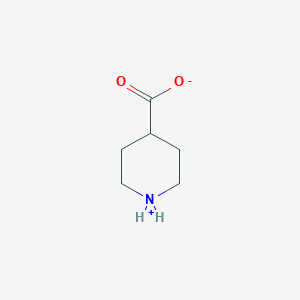

This compound is a cyclic compound with a piperidine ring structure. Its chemical formula is , and it features a carboxylic acid group that is crucial for its biological activity. The compound is characterized by its ability to interact with various neurotransmitter systems, particularly the GABAergic system.

GABA Reuptake Inhibition

this compound functions primarily as a GABA reuptake inhibitor, which enhances GABAergic neurotransmission. It has been shown to exhibit relative macroscopic efficacies of approximately 0.8 compared to GABA itself, indicating a substantial but slightly reduced potency in modulating GABA receptors . This mechanism suggests potential applications in treating conditions associated with GABA deficiency, such as epilepsy and anxiety disorders.

Antioxidant Activity

Research indicates that this compound and its derivatives possess antioxidant properties, which may contribute to their neuroprotective effects. For instance, studies have demonstrated that certain derivatives can inhibit lipid peroxidation and reduce oxidative stress markers in neuronal cells .

Therapeutic Potential

Neurodegenerative Diseases

The neuroprotective properties of this compound make it a candidate for further investigation in the context of neurodegenerative diseases. Its ability to inhibit GABA reuptake positions it as a potential therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease, where GABAergic dysfunction is prevalent .

Anticonvulsant Properties

this compound has been evaluated for its anticonvulsant properties. In various animal models, it has shown effectiveness comparable to standard anticonvulsant medications, suggesting its utility in managing seizure disorders .

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Effectiveness |

|---|---|---|

| GABA Reuptake Inhibition | Inhibits GABA transporter | Efficacy ~0.8 compared to GABA |

| Antioxidant Activity | Reduces oxidative stress | Significant inhibition of lipid peroxidation |

| Anticonvulsant Properties | Modulates neuronal excitability | Comparable to standard anticonvulsants |

Case Study: Neuroprotective Effects

A study conducted on the effects of this compound on neuronal cultures revealed that treatment with the compound significantly reduced cell death induced by oxidative stress. The results indicated a protective effect against apoptosis, supporting its potential use in neurodegenerative conditions .

Case Study: Anticonvulsant Efficacy

In an experimental model of epilepsy, this compound demonstrated dose-dependent anticonvulsant effects. The compound was able to significantly reduce seizure frequency and duration when administered prior to induced seizures, showcasing its therapeutic promise in epilepsy management .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for isonipecotic acid, and how can researchers optimize yield and purity?

this compound (4-piperidinecarboxylic acid) is typically synthesized via catalytic hydrogenation of 4-picolinic acid using palladium or platinum catalysts under hydrogen pressure. Key steps include solvent selection (e.g., water or methanol), temperature control (80–95°C), and post-reaction crystallization . To optimize yield, researchers should monitor reaction kinetics and employ techniques like HPLC to verify purity. Contaminants such as unreacted intermediates can be minimized by adjusting catalyst loading and reaction time .

Q. How does this compound interact with GABA receptors, and what experimental models are used to study this?

this compound acts as a partial agonist at GABAA receptors, modulating chloride ion channel activity. In vitro models like rat hippocampal slices are used to measure inhibitory postsynaptic potentials (i.p.s.p.s) via intracellular recordings. Methodologically, researchers apply GABA uptake inhibitors (e.g., nipecotic acid) and compare this compound’s effects on synaptic decay kinetics and conductance changes .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., 270-MHz <sup>1</sup>H NMR) is essential for structural elucidation, particularly to distinguish stereoisomers like cis- and trans-4-hydroxypiperidine derivatives. Mass spectrometry (MS) and X-ray crystallography further validate molecular identity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on this compound’s role in GABA uptake inhibition versus receptor activation?

Discrepancies arise from differences in experimental models (e.g., synaptosomal preparations vs. whole-cell recordings). For example, this compound weakly inhibits GABA uptake compared to nipecotic acid but shows stronger receptor agonism. To address this, studies should isolate pre- and post-synaptic effects using selective antagonists (e.g., bicuculline for GABAA receptors) and compare results across models .

Q. What methodologies are recommended for studying the pharmacokinetics of this compound in vivo?

Use radiolabeled (<sup>3</sup>H or <sup>14</sup>C) this compound to track distribution, metabolism, and blood-brain barrier penetration. Microdialysis in rodent brains coupled with LC-MS/MS quantifies extracellular concentrations. Pharmacodynamic effects can be correlated with behavioral assays (e.g., seizure threshold tests) .

Q. How does structural modification of this compound influence its pharmacological profile?

Systematic SAR studies involve synthesizing analogs with substitutions at the 3-, 4-, or 5-positions of the piperidine ring. For example, 4-hydroxy and 4-acetamido derivatives show reduced uptake inhibition but retained receptor affinity. Researchers should use molecular docking simulations to predict binding modes at GABAA receptors and validate findings via patch-clamp electrophysiology .

Q. What experimental designs are critical for ensuring reproducibility in studies involving this compound?

Follow guidelines for rigorous reporting: (1) Detail catalyst types, solvent ratios, and purification steps in synthesis. (2) In neuropharmacological assays, standardize slice thickness (300–400 µm), perfusion rates (2–3 mL/min), and temperature (32–34°C). (3) Use positive controls (e.g., muscimol for GABAA agonism) and report effect sizes with confidence intervals .

Q. Methodological Frameworks

Q. How can the PICOT framework structure research questions on this compound’s therapeutic potential?

Example PICOT question:

- P (Population): Neuronal cells in hippocampal CA1 regions.

- I (Intervention): Application of 100 µM this compound.

- C (Comparison): Nipecotic acid (1 mM) or pentobarbitone (100 µM).

- O (Outcome): Prolongation of i.p.s.p. decay time by ≥50%.

- T (Time): Acute exposure (10–30 min). This framework ensures clarity in hypothesis testing and aligns with neuropharmacological study designs .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?

Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. For synaptic decay kinetics, multiexponential curve fitting distinguishes fast and slow GABA clearance phases. Pairwise comparisons between analogs should employ ANOVA with post-hoc Tukey tests .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound as a GABA uptake inhibitor while others classify it as a receptor agonist?

This stems from model-specific outcomes. In synaptosomal assays (measuring uptake), this compound shows minimal inhibition (<10% at 1 mM), whereas in slice recordings, its agonism dominates. Researchers must contextualize findings by specifying experimental conditions (e.g., extracellular K<sup>+</sup> levels, GABA concentration) and employ dual-labeling immunohistochemistry to localize receptor subtypes .

Properties

IUPAC Name |

piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJOCJYGOFTFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060100 | |

| Record name | 4-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-94-2 | |

| Record name | 4-Piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonipecotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonipecotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-piperidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isonipecotic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5TZP1RWIE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.